N-(1-heptylbenzimidazol-2-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-heptylbenzimidazol-2-yl)propanamide is an organic compound that belongs to the class of benzimidazole derivatives. Benzimidazole compounds are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties. The heptyl group attached to the benzimidazole ring enhances the lipophilicity of the compound, potentially improving its ability to interact with biological membranes and targets.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-heptylbenzimidazol-2-yl)propanamide typically involves the following steps:
Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with a carboxylic acid or its derivatives under acidic conditions.
Alkylation: The benzimidazole core is then alkylated with heptyl bromide in the presence of a base such as potassium carbonate to introduce the heptyl group.
Amidation: The final step involves the reaction of the alkylated benzimidazole with propanoyl chloride in the presence of a base like triethylamine to form this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-(1-heptylbenzimidazol-2-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Oxidized derivatives of the benzimidazole ring.
Reduction: Reduced forms of the benzimidazole ring or the amide group.
Substitution: Substituted benzimidazole derivatives with various functional groups.
Scientific Research Applications
N-(1-heptylbenzimidazol-2-yl)propanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored for its potential anticancer activity and as a lead compound for drug development.
Industry: Utilized in the development of new materials with specific properties, such as improved solubility or stability.
Mechanism of Action
The mechanism of action of N-(1-heptylbenzimidazol-2-yl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The heptyl group enhances its ability to penetrate biological membranes, allowing it to reach intracellular targets. The benzimidazole core can interact with nucleic acids or proteins, potentially inhibiting their function and leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
N-benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide: Known for its anticonvulsant activity.
N-(1-allyl-1H-benzimidazol-2-yl)methylpropanamide: Investigated for its antimicrobial properties.
Uniqueness
N-(1-heptylbenzimidazol-2-yl)propanamide is unique due to the presence of the heptyl group, which enhances its lipophilicity and potentially improves its biological activity compared to similar compounds. This structural feature may allow for better interaction with biological membranes and targets, making it a promising candidate for further research and development.
Properties
CAS No. |
371951-34-7 |
---|---|
Molecular Formula |
C17H25N3O |
Molecular Weight |
287.4 g/mol |
IUPAC Name |
N-(1-heptylbenzimidazol-2-yl)propanamide |
InChI |
InChI=1S/C17H25N3O/c1-3-5-6-7-10-13-20-15-12-9-8-11-14(15)18-17(20)19-16(21)4-2/h8-9,11-12H,3-7,10,13H2,1-2H3,(H,18,19,21) |
InChI Key |
XQLLJACJXNKEBS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCN1C2=CC=CC=C2N=C1NC(=O)CC |
solubility |
13.8 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.